N-Nitrosoguvacoline
Overview
Description
N-Nitrosoguvacoline is a chemical compound with the molecular formula C7H10N2O3. It is one of the N-nitrosation products of arecoline, an alkaloid found in the areca nut. This compound is of interest due to its presence in betel quid chewing saliva and its potential health implications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosoguvacoline can be synthesized through the nitrosation of arecoline. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of this compound and to prevent the formation of other by-products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitrosation reactions under controlled conditions. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Nitrosoguvacoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce nitroso derivatives, while reduction can yield amines.
Scientific Research Applications
N-Nitrosoguvacoline has several scientific research applications:
Chemistry: It is used as a standard for the determination of nitrosamines in tobacco smoke.
Biology: Studies have investigated its role in the metabolism of arecoline and its potential toxic effects.
Medicine: Research has explored its implications in oral health, particularly in relation to betel quid chewing.
Industry: It is used in analytical chemistry for the detection and quantification of nitrosamines.
Mechanism of Action
N-Nitrosoguvacoline exerts its effects through various molecular pathways. It can interact with cellular components and enzymes, leading to the formation of reactive intermediates. These intermediates can cause DNA damage and other cellular effects, contributing to its potential carcinogenicity.
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosoguvacine
- N-(Methylnitrosamino)propionitrile
- N-(Methylnitrosamino)propionaldehyde
Uniqueness
N-Nitrosoguvacoline is unique due to its specific structure and the presence of the nitroso group. This structural feature influences its reactivity and biological effects, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(10)6-3-2-4-9(5-6)8-11/h3H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEUEKXJAAVKCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCN(C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021038 | |
Record name | N-Nitrosoguvacoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-02-3 | |
Record name | Nitrosoguvacoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55557-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosoguvacoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosoguvacoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Nitrosoguvacoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT8D8H2TX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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